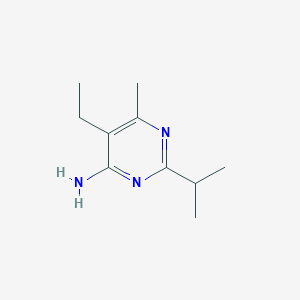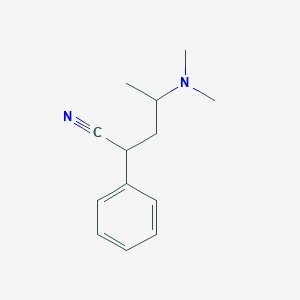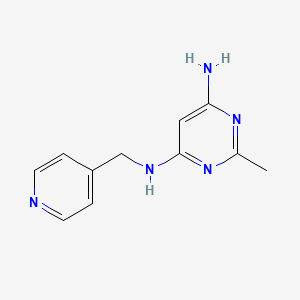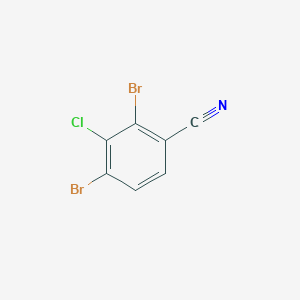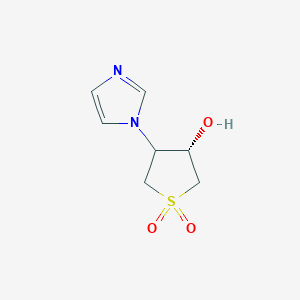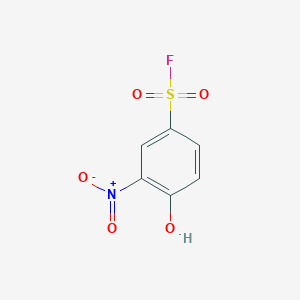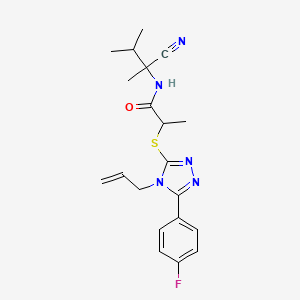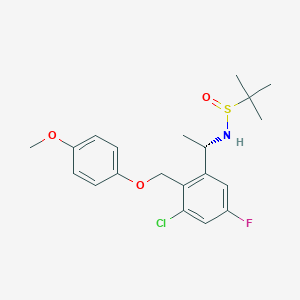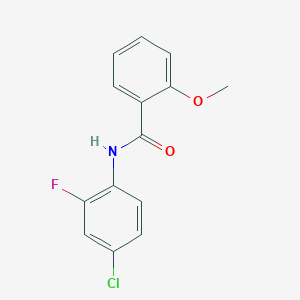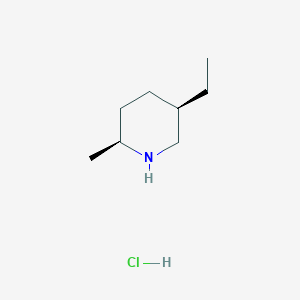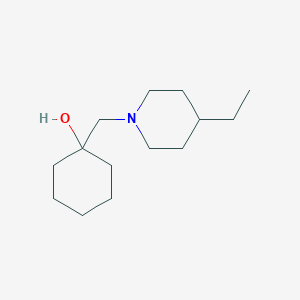
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclohexane ring substituted with a hydroxyl group and a 4-ethylpiperidin-1-ylmethyl group. Its molecular formula is C14H27NO, and it has a molecular weight of 225.37 g/mol .
Preparation Methods
The synthesis of 1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the 4-ethylpiperidine derivative. This can be achieved through the hydrogenation of 4-ethylpyridine.
Alkylation Reaction: The 4-ethylpiperidine is then subjected to an alkylation reaction with a suitable alkylating agent, such as cyclohexylmethyl chloride, under basic conditions to form the desired product.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-((4-Ethylpiperidin-1-yl)methyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
1-((4-Methylpiperidin-1-yl)methyl)cyclohexan-1-ol: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperidine ring.
1-((4-Propylpiperidin-1-yl)methyl)cyclohexan-1-ol: This compound features a propyl group on the piperidine ring, offering different steric and electronic properties.
1-((4-Butylpiperidin-1-yl)methyl)cyclohexan-1-ol: The presence of a butyl group on the piperidine ring distinguishes this compound from the ethyl-substituted derivative.
Properties
Molecular Formula |
C14H27NO |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
1-[(4-ethylpiperidin-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H27NO/c1-2-13-6-10-15(11-7-13)12-14(16)8-4-3-5-9-14/h13,16H,2-12H2,1H3 |
InChI Key |
IULHVPVZVNVONP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)CC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


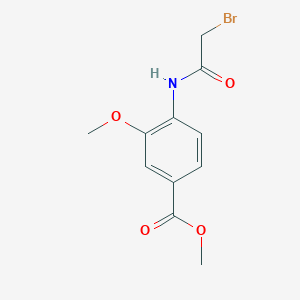
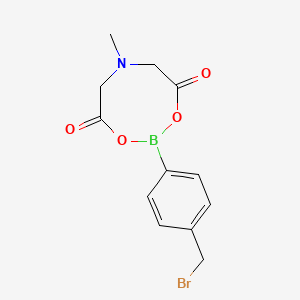
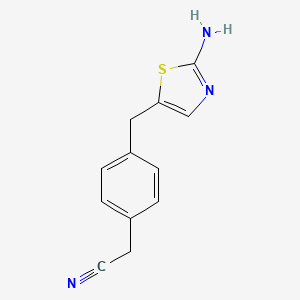
![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)
